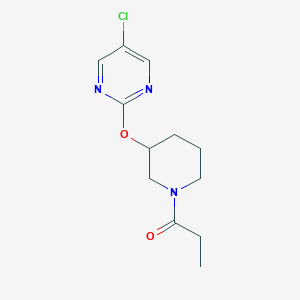

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one” is a chemical compound that has been studied for its potential antidiabetic properties . It is a G-protein-coupled receptor 119 (GPR119) agonist . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It is known to act as a GPR119 agonist, which means it binds to the GPR119 receptor and produces a biological response .Scientific Research Applications

GPR119 Agonists for Diabetes Management

A novel series of GPR119 agonists designed for enhancing insulin secretion and managing plasma glucose levels was developed. This research focused on optimizing a previously discovered GPR119 agonist, leading to the identification of compounds that showed improved activity and metabolic stability. These compounds demonstrated effectiveness in lowering plasma glucose excursion in diabetic animal models after oral administration, highlighting their potential for treating diabetes mellitus (Kubo et al., 2021).

Antitumor Activity

Microwave-assisted synthesis techniques were employed to create pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, demonstrating significant antitumor activity across various cancer cell lines. This research emphasizes the potential of these compounds in developing new cancer therapies, showcasing their efficacy in vitro against a broad spectrum of cancer types (Insuasty et al., 2013).

Synthesis and Self-Assembly of 2-Aminopyrimidinones

The synthesis of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles and their ability to self-assemble was explored. This research contributes to the understanding of the structural and functional properties of pyrimidinones, which are crucial for developing new materials and pharmaceutical compounds (Bararjanian et al., 2010).

Antimicrobial Properties

The development and antibacterial evaluation of compounds containing piperidine and pyrimidine structures were investigated. This includes microwave-assisted synthesis methods leading to compounds with potent antibacterial activities. Such studies highlight the importance of structural modification in discovering new antimicrobial agents (Merugu et al., 2010).

Sigma-1 Receptor Antagonists for Neuropathic Pain

A new series of pyrimidines acting as sigma-1 receptor antagonists were synthesized and evaluated for their antineuropathic pain activities. One of the compounds exhibited high binding affinity and selectivity for the sigma-1 receptor, showing significant antinociceptive effects in animal models of neuropathic pain without causing motor impairments, suggesting potential for neuropathic pain treatment (Lan et al., 2014).

Mechanism of Action

Target of Action

The primary target of the compound 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound’s action on GPR119 affects two key biochemical pathways:

- Insulin Secretion : By acting on pancreatic β-cells, the compound stimulates the release of insulin, a hormone that regulates blood glucose levels .

- Incretin Secretion : The compound promotes the secretion of GLP-1 in the gastrointestinal tract. GLP-1 is an incretin hormone that enhances the secretion of insulin .

Pharmacokinetics

The compound BMS-903452, which contains the this compound moiety, has been shown to be efficacious in both acute and chronic in vivo rodent models of diabetes . Dosing of BMS-903452 in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .

Result of Action

The compound’s action results in the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This leads to better regulation of blood glucose levels, making it a potential treatment for type 2 diabetes .

properties

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c1-2-11(17)16-5-3-4-10(8-16)18-12-14-6-9(13)7-15-12/h6-7,10H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSAJVZHHCQVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2742714.png)

![1-Acetyl-5-bromo-6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2742716.png)

![3-Cyclopropyl-1-{1-[2-(2,4-dichlorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2742718.png)

![4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2742720.png)

![6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742724.png)

![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2742730.png)

![5-bromo-2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742733.png)